N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C16H20N4O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3S/c17-24(22,23)12-8-6-11(7-9-12)10-18-16(21)15-13-4-2-1-3-5-14(13)19-20-15/h6-9H,1-5,10H2,(H,18,21)(H,19,20)(H2,17,22,23) |
InChI Key |
NPAMYFPIJHUHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazole Precursors
The cyclohepta[c]pyrazole core is synthesized via a [3+2] cycloaddition or hydrazine-mediated cyclization. A representative method involves:
- Starting Material : Ethyl 2-oxocycloheptylacetate (prepared via Claisen condensation of cycloheptanone with diethyl oxalate).
- Hydrazine Cyclization : Reaction with hydrazine hydrate in ethanol under reflux (24–48 hours) yields 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate.
Table 1: Optimization of Cyclohepta[c]pyrazole Formation
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 2-oxocycloheptylacetate | Hydrazine hydrate, EtOH, reflux | 65–72 | |
| Cycloheptanone + diethyl oxalate | NaOEt, 0°C → 40°C | 45–50 |
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed under basic conditions:
- Reagents : 2 M NaOH, aqueous ethanol (70°C, 6 hours).
- Yield : 85–90% of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid.
Final Product Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 1.45–1.89 (m, 6H, cycloheptane), 4.38 (s, 2H, CH2), 7.52 (d, 2H, ArH), 8.21 (s, 1H, NH).
- HRMS (ESI+) : m/z [M+H]+ calcd. for C19H22N4O3S: 409.1412; found: 409.1409.
Alternative Synthetic Routes
One-Pot Cyclization-Amidation
A streamlined approach combines cyclization and amidation in a single pot:
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Biology: It has been studied for its potential biological activities, including antifungal and antiproliferative properties
Medicine: The compound is being explored for its potential use as an anticancer agent and as a treatment for other diseases
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound: Further studies are needed to elucidate its biological targets.
- Comparative Advantages : The cyclohepta[c]pyrazole system could improve metabolic stability over smaller heterocycles, but may reduce solubility.
Biological Activity
N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Its molecular structure features a sulfonamide moiety that is essential for its pharmacological effects. The general formula can be represented as:
where , , , , and correspond to the specific counts of carbon, hydrogen, nitrogen, oxygen, and sulfur in the molecule.
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the compound's inhibitory effects on various carbonic anhydrase (CA) isoforms. Carbonic anhydrases are critical enzymes involved in physiological processes such as respiration and acid-base balance. The compound has shown effective inhibition against several CA isoforms:
- CA II : KIs range from 5.2 to 233 nM.
- CA VII : KIs range from 2.3 to 350 nM.
- CA IX : Particularly susceptible with KIs as low as 1.3–1.5 nM.
- CA XII : Subnanomolar KIs (0.62–0.99 nM) observed for certain derivatives .
This selectivity suggests potential applications in treating conditions associated with aberrant CA activity, such as cancer.
Anticancer Activity
The inhibition of CA IX and XII is particularly relevant in oncology since these isoforms are often overexpressed in tumors. The compound's ability to selectively inhibit these enzymes positions it as a potential anticancer agent. Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .
Study 1: Inhibition Profile
A comprehensive study evaluated the inhibition profile of various pyrazole derivatives against different CA isoforms. The results indicated that modifications in the aromatic substituents significantly affected the inhibitory potency. For instance, compounds with a 4-halo-phenyl at the pyrazoline 3 position exhibited enhanced activity against CA IX and XII compared to unsubstituted analogs .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that the presence of a sulfonamide group was crucial for achieving high inhibitory activity against CA isoforms. The study suggested that further optimization of the molecular structure could lead to more potent inhibitors with reduced side effects .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₈N₄O₃S |
| Inhibition (CA II) | KIs: 5.2 - 233 nM |
| Inhibition (CA VII) | KIs: 2.3 - 350 nM |
| Inhibition (CA IX) | KIs: 1.3 - 1.5 nM |
| Inhibition (CA XII) | KIs: 0.62 - 0.99 nM |
| Therapeutic Applications | Anticancer, Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide, and how can experimental parameters be systematically optimized?
- Methodological Answer : Multi-step synthesis involving condensation reactions, cyclization, and functional group modifications is typical for such polycyclic carboxamides. Statistical Design of Experiments (DoE) can reduce trial-and-error by identifying critical parameters (e.g., temperature, solvent polarity, catalyst loading) and interactions. For example, fractional factorial designs may optimize yield while minimizing side products . Post-synthesis purification via HPLC or column chromatography ensures purity (>98%) for downstream applications .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR/IR : Confirm functional groups (e.g., sulfamoyl, pyrazole) and hydrogen bonding patterns.
- X-ray crystallography : Resolve 3D conformation, including cycloheptane ring puckering and sulfamoyl-phenyl interactions .
- Quantum chemical calculations (DFT) : Predict electronic properties (HOMO-LUMO gaps, charge distribution) to infer reactivity .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (CHPs) for hazardous intermediates (e.g., sulfonating agents, pyrazole precursors). Use fume hoods for volatile reagents, and conduct risk assessments for exothermic steps. Mandatory safety training and 100% compliance on safety exams are required before lab work .
Advanced Research Questions
Q. How can computational reaction path searches enhance the design of novel derivatives of this compound?
- Methodological Answer : Quantum chemical reaction path searches (e.g., using the Artificial Force Induced Reaction method) predict feasible pathways for functionalizing the cycloheptane or pyrazole rings. Hybrid approaches integrate these predictions with experimental validation, reducing development time by 30–50% .
Q. What statistical methods resolve contradictions in biological activity data across assays?
- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies (e.g., IC₅₀ variability in enzyme inhibition assays). Bayesian hierarchical models account for inter-lab variability, while principal component analysis (PCA) identifies assay-specific confounding factors (e.g., solvent polarity, cell line differences) .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations paired with enantioselective synthesis can probe stereochemical effects. For example, docking studies of (R)- vs. (S)-configured sulfamoyl groups reveal differential binding affinities to sulfotransferases or carbonic anhydrases .
Q. What advanced techniques optimize large-scale synthesis without compromising purity?
- Methodological Answer : Continuous flow reactors improve scalability by maintaining precise control over reaction parameters (residence time, mixing efficiency). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time, ensuring >95% purity at each stage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
